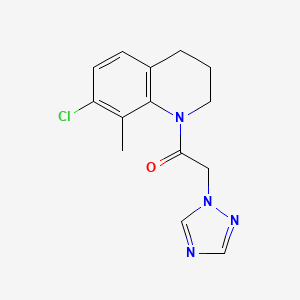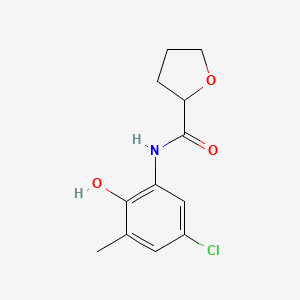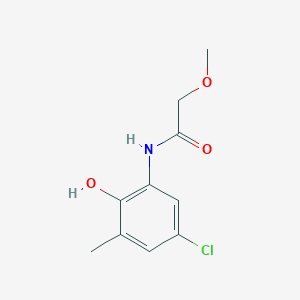
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). MS-275 has been extensively studied for its potential application in cancer treatment and other diseases.
Mécanisme D'action
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide works by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, leading to the activation of gene expression. This activation of gene expression leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been shown to increase the expression of genes involved in the immune response, leading to the activation of the immune system. Additionally, this compound has been shown to have anti-inflammatory effects, leading to the reduction of inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide has several advantages for lab experiments. It is a potent and selective HDAC inhibitor, making it an ideal tool for studying the role of HDACs in various biological processes. Additionally, this compound has good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, making it difficult to use in large-scale studies. Additionally, this compound has some off-target effects, leading to potential side effects in vivo.
Orientations Futures
There are several future directions for the study of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide. One potential direction is the study of this compound in combination with other drugs for cancer treatment. This compound has been shown to sensitize cancer cells to other drugs, leading to increased efficacy of the treatment. Another potential direction is the study of this compound in other diseases such as HIV and neurodegenerative diseases. This compound has been shown to have potential applications in these diseases, and further studies are needed to explore these potential applications. Additionally, further studies are needed to explore the potential side effects of this compound in vivo and to develop new HDAC inhibitors with improved pharmacokinetic properties.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further studies are needed to explore the potential applications of this compound in combination with other drugs and in other diseases, as well as to develop new HDAC inhibitors with improved pharmacokinetic properties.
Méthodes De Synthèse
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of N-methyl-3-(2-oxo-1-phenylpyrrolidin-3-yl)propanamide with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide has been studied extensively for its potential application in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been studied for its potential application in other diseases such as HIV, sickle cell anemia, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-13(18(2,16)17)11-8-9-14(12(11)15)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKXTAHMWHXAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-2H-chromen-4-yl)-N-[(2-methoxypyridin-4-yl)methyl]acetamide](/img/structure/B7594148.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)




![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)

![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

